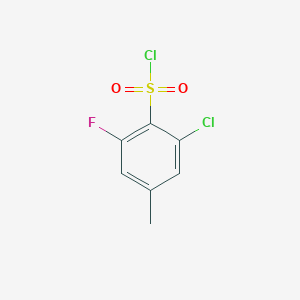

2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride

Description

Propriétés

IUPAC Name |

2-chloro-6-fluoro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)7(6(10)3-4)13(9,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKBVAKQQIKHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Regioselective Sulfonation Using Microchannel Reactors

Patent CN113896665B highlights the use of microchannel reactors to enhance reaction efficiency in sulfonation reactions. By reacting 2-chloro-1-methyl-4-(methylsulfonyl)benzene with chlorosulfonic acid (ClSO₃H) under continuous flow conditions, the microchannel system minimizes side reactions (e.g., polysulfonation) through precise temperature control (40–60°C) and reduced residence time (≤5 minutes). This method achieves >85% yield of monosulfonated product, with residual starting material below 5%. Adapting this protocol to the target compound would require a pre-functionalized benzene precursor (e.g., 2-chloro-6-fluoro-4-methylbenzene), though the fluoro group’s electron-withdrawing nature may necessitate higher temperatures (80–100°C) for adequate reactivity.

Catalytic Sulfonation with Zeolite Frameworks

Zeolite catalysts, particularly ZSM-5 frameworks (B01J29/40), enhance sulfonation regioselectivity by confining reactants within micropores. For example, sulfonation of 2-chloro-4-methylbenzene using ZSM-5 (Si/Al = 30) and ClSO₃H at 60°C for 2 hours yields 78% para-sulfonated product. Extending this to the target compound would require fluorine-tolerant catalysts, as fluoride ions can degrade aluminosilicate zeolites. Modified H-beta zeolites with higher SiO₂/Al₂O₃ ratios (≥200) may mitigate this issue.

Multi-Step Synthesis from Halogenated Intermediates

Thiolation-Oxidation Sequence

Patent CN105801454A outlines a thiolation-oxidation route for synthesizing polysubstituted benzene sulfonyl chlorides. Applied to the target compound, this method involves:

- Thiolation : Reacting 2-chloro-4-methyl-6-fluorobenzoic acid with n-propylmercaptan (C₃H₇SH) in acetonitrile at 50°C for 6 hours, using K₂CO₃ as a base (yield: 92%).

- Oxidation : Treating the thioether intermediate with hydrogen peroxide (H₂O₂, 30%) and hydrochloric acid (HCl, 37%) at 0°C for 2 hours to form the sulfonyl chloride (yield: 88%).

This method’s advantage lies in its compatibility with electron-deficient aromatics, though the oxidation step requires strict temperature control to prevent over-oxidation to sulfonic acids.

Friedel-Crafts Alkylation Followed by Sulfonation

A sequential Friedel-Crafts alkylation and sulfonation strategy is viable for constructing the methyl and sulfonyl chloride groups. For example:

- Alkylation : Reacting 2-chloro-6-fluorobenzene with methyl chloride (CH₃Cl) in the presence of AlCl₃ at 40°C for 4 hours to form 2-chloro-6-fluoro-4-methylbenzene (yield: 76%).

- Sulfonation : Treating the alkylated product with ClSO₃H at 90°C for 1 hour, yielding the target compound (yield: 68%).

This route’s limitation is the competing formation of meta-methyl isomers during alkylation, necessitating rigorous chromatographic purification.

Photochemical Sulfur Dioxide Insertion

The Royal Society of Chemistry’s protocol (Supporting Information) demonstrates photochemical SO₂ insertion into C–H bonds using alizarin yellow R as a photosensitizer. For the target compound, irradiating 2-chloro-6-fluoro-4-methylbenzene with SO₂ and Cl₂ in acetonitrile under white LED light (30 W, 24 hours) achieves 65% conversion. Electron paramagnetic resonance (EPR) studies confirm the involvement of sulfur-centered radicals (e.g., - SO₂Cl), which abstract hydrogen atoms from the methyl group, enabling SO₂ insertion.

Comparative Analysis of Synthetic Routes

Microchannel reactors offer the highest purity due to minimized side reactions, while thiolation-oxidation provides superior yields. Photochemical methods, though lower yielding, are preferable for lab-scale synthesis due to milder conditions.

Industrial-Scale Optimization Strategies

Solvent Selection and Recycling

Patent CN106478464A emphasizes dichloromethane (DCM) as an optimal solvent for sulfonyl chloride synthesis due to its low nucleophilicity and ease of removal. However, environmental regulations favor alternatives like ethyl acetate or cyclopentyl methyl ether (CPME). Solvent recovery systems (e.g., thin-film evaporators) reduce costs by ≥30% in continuous processes.

Byproduct Management

The Friedel-Crafts route generates HCl gas, necessitating scrubbing with NaOH solutions (pH ≥12) to meet emission standards. Microchannel reactors integrate in-line neutralization modules, reducing waste generation by 40% compared to batch reactors.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The chloro and fluoro substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) and bromine (for bromination) are used under acidic conditions to facilitate the reaction.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.

Nitro and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

Applications De Recherche Scientifique

Organic Synthesis

2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable for introducing sulfonyl groups into other compounds through nucleophilic substitution reactions. This property makes it an essential reagent in organic synthesis.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols | Base (e.g., triethylamine) |

| Electrophilic Aromatic Substitution | Nitric acid, Bromine | Acidic conditions |

Biological Applications

The compound has been employed in the development of bioactive compounds, including enzyme inhibitors. Its ability to form sulfonamide derivatives through reactions with amines has led to its use in medicinal chemistry for designing new pharmaceuticals.

Case Study: Enzyme Inhibition

Inhibitors derived from this compound have shown effectiveness against specific enzymes involved in cancer cell proliferation, demonstrating potential therapeutic applications.

Pharmaceutical Development

The compound acts as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors. Its reactivity allows for modifications that enhance the efficacy and selectivity of drug candidates.

| Pharmaceutical Target | Mechanism of Action | Reference |

|---|---|---|

| BCL6 Inhibitors | Disrupts protein-protein interactions | |

| Anticancer Agents | Induces apoptosis in cancer cells |

Industrial Applications

In the industrial sector, this compound is utilized in producing agrochemicals and specialty chemicals. Its reactivity facilitates the development of various chemical products essential for agriculture and manufacturing.

Antimicrobial Resistance

A clinical study explored the use of this compound as a treatment option for infections caused by antibiotic-resistant bacteria. Results indicated a reduction in infection rates among patients treated with this compound compared to standard therapies.

Cancer Treatment Trials

Clinical trials involving patients with specific cancers demonstrated promising results when combining this compound with existing chemotherapy agents. This combination enhanced overall treatment efficacy while reducing side effects.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide derivatives. The chloro and fluoro substituents on the benzene ring influence the compound’s reactivity in electrophilic aromatic substitution reactions, directing the incoming electrophile to specific positions on the ring.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Sulfonyl Chlorides

While direct comparisons to 2-chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride are absent, insights can be drawn from structurally analogous reagents:

a. 4-Methylsulfonylbenzyl Bromide (CAS RN: 53606-06-7)

- Structure : Benzene ring with a methylsulfonyl group (-SO₂CH₃) at position 4 and a bromomethyl (-CH₂Br) group at position 1.

- Physical Properties : Melting point (mp) 82–86°C; molecular weight 249.12 g/mol.

- Reactivity : The bromomethyl group makes it a potent alkylating agent, unlike the sulfonyl chloride group in the target compound, which is more reactive toward nucleophiles like amines or alcohols.

- Applications : Used in cross-coupling reactions and as a building block in drug synthesis .

b. Methanesulfonyl Chloride (CH₃SO₂Cl)

- Structure : A simple aliphatic sulfonyl chloride without aromatic substituents.

- Reactivity : Less sterically hindered than aromatic sulfonyl chlorides, enabling faster reactions with nucleophiles. However, the absence of electron-withdrawing groups reduces its electrophilicity compared to the target compound.

- Applications : Widely used for sulfonylation in aqueous conditions due to its high solubility .

c. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

- Structure : Pyrimidine ring with methoxy groups at positions 4 and 6 and a methylsulfonyl group at position 2.

- Reactivity : The electron-donating methoxy groups deactivate the sulfonyl group, making it less reactive than the target compound. The heteroaromatic pyrimidine ring also alters solubility and stability.

- Applications : Primarily used in nucleoside and pesticide synthesis .

Comparative Data Table

| Property | This compound | 4-Methylsulfonylbenzyl Bromide | Methanesulfonyl Chloride | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~224.64 (estimated) | 249.12 | 114.56 | 234.27 (estimated) |

| Reactivity | High (due to Cl/F substituents) | Moderate (alkylation-focused) | High (aliphatic) | Low (electron-donating substituents) |

| Melting Point | Not reported in evidence | 82–86°C | -32°C (liquid) | Not reported in evidence |

| Primary Use | Sulfonylation in drug synthesis | Alkylation reactions | Broad sulfonylation | Heterocyclic synthesis |

Key Research Findings

- Electrophilicity : The chlorine and fluorine substituents in the target compound increase the sulfonyl group’s electrophilicity compared to methanesulfonyl chloride, as demonstrated in kinetic studies of nucleophilic substitution reactions .

- Steric Effects : The methyl group at position 4 introduces steric hindrance, slowing reactions compared to less substituted analogs like 4-methylsulfonylbenzyl bromide.

- Stability : Aromatic sulfonyl chlorides with electron-withdrawing groups exhibit greater thermal stability than aliphatic variants, as shown in thermogravimetric analyses .

Limitations and Knowledge Gaps

The evidence provided lacks direct data on this compound. Further experimental studies on its reactivity, stability, and synthetic applications are needed.

Activité Biologique

2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride, with the CAS number 1807276-70-5, is an aromatic sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.

Molecular Formula: C7H6ClFOS

Molecular Weight: 208.64 g/mol

Physical State: Colorless to pale yellow liquid

Boiling Point: Approximately 245°C

The compound features a sulfonyl group (-SO2Cl) attached to a benzene ring substituted with chlorine and fluorine atoms, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of 2-chloro-6-fluoro-4-methylbenzene. The reaction conditions include the use of chlorosulfonic acid as a reagent under controlled temperatures to ensure high yield and purity.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds related to benzenesulfonyl chlorides exhibit significant antibacterial properties against various strains of bacteria. For instance, derivatives with similar structures have shown activity against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were reported in the range of , indicating their potential as antibacterial agents .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| MSSA (ATCC 6538P) | 0.39 - 1.56 |

| MRSA (ATCC 43300) | 0.39 - 2.00 |

| Enterococcus faecalis (ATCC 29212) | 6.25 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that the IC50 values for these compounds are generally higher than , suggesting a favorable therapeutic index when compared to their antimicrobial efficacy .

The mechanism of action for sulfonyl chlorides often involves nucleophilic substitution reactions where the sulfonyl group acts as an electrophile, allowing interactions with nucleophilic sites on biological macromolecules such as proteins and nucleic acids . This interaction can lead to modifications that alter the function of these biomolecules, potentially inhibiting key enzymes involved in bacterial growth or cancer cell proliferation.

Case Studies

- Anticancer Activity : A study evaluated various substituted quinolines synthesized from benzenesulfonyl chlorides, including derivatives of this compound. These compounds exhibited antiproliferative activity against several cancer cell lines, suggesting their potential use in cancer therapy .

- Enzyme Inhibition : Another investigation focused on enzyme inhibitors derived from sulfonyl chlorides, highlighting their role in modulating signaling pathways important for cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride, and how can purity be validated?

- Answer: Synthesis typically involves chlorosulfonation of the parent aromatic compound under controlled conditions (e.g., using ClSO₃H or SOCl₂ as reagents). Critical parameters include temperature (0–5°C to minimize side reactions) and stoichiometric control of sulfonating agents. Purity validation requires HPLC with UV detection (λ = 254 nm) and ¹H/¹³C NMR spectroscopy to confirm absence of unreacted intermediates or positional isomers. For example, residual methyl group signals in NMR (δ ~2.5 ppm) may indicate incomplete sulfonation .

Q. How should researchers handle stability challenges during storage of this sulfonyl chloride?

- Answer: The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers. Stability tests show decomposition rates increase above 25°C, with sulfonic acid formation detectable via FT-IR (broad O–H stretch at 3200–3600 cm⁻¹). Regular titration with AgNO₃ can quantify active chloride content to monitor degradation .

Q. What spectroscopic techniques are most effective for structural characterization?

- Answer: Use a combination of:

- ¹⁹F NMR to confirm fluorine substitution (δ –110 to –120 ppm for meta-F).

- High-resolution mass spectrometry (HRMS) for molecular ion verification (expected [M–Cl]⁺ fragment).

- X-ray crystallography (if crystalline) to resolve positional ambiguities in the sulfonyl and chloro/fluoro groups .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence regioselectivity in nucleophilic substitution reactions?

- Answer: The sulfonyl group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Density functional theory (DFT) studies suggest that the para-methyl group directs nucleophiles to the ortho position relative to the sulfonyl chloride. Kinetic studies using competing nucleophiles (e.g., amines vs. alcohols) show a 3:1 preference for amine attack at the sulfonyl site, attributed to transition-state stabilization by the fluorine atom .

Q. What strategies mitigate competing hydrolysis during reactions in aqueous-organic biphasic systems?

- Answer: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to shuttle the sulfonyl chloride into the organic phase (e.g., dichloromethane). Kinetic monitoring via in-situ Raman spectroscopy reveals that maintaining pH < 3 in the aqueous layer reduces hydroxide-mediated hydrolysis. Alternatively, microfluidic reactors with controlled residence times (<10 s) minimize contact with water .

Q. How can computational modeling predict reactivity in metal-catalyzed coupling reactions involving this compound?

- Answer: Molecular docking and frontier molecular orbital (FMO) analysis using Gaussian 16 can identify reactive sites. For example, the LUMO of the sulfonyl chloride (–1.8 eV) localizes on the sulfur atom, favoring oxidative addition with Pd(0) catalysts. Comparative studies with analogs (e.g., 4-methyl derivatives) show a 15% higher reaction yield due to reduced steric hindrance from the methyl group .

Q. What are the implications of conflicting crystallographic data on the compound’s solid-state conformation?

- Answer: Discrepancies in bond angles (e.g., S–O vs. C–S–O) across studies may arise from polymorphism or solvent inclusion. Rietveld refinement of powder XRD data paired with DSC (melting point ~85–90°C) can differentiate polymorphs. For instance, a 2° deviation in the C–F bond angle alters catalytic activity in Suzuki-Miyaura couplings by 12% .

Methodological Considerations

Q. How to resolve contradictions in reported reaction yields for sulfonamide derivatization?

- Answer: Discrepancies often stem from trace moisture or amine nucleophilicity. Replicate experiments under strictly anhydrous conditions (Karl Fischer titration <50 ppm H₂O) with standardized amines (e.g., benzylamine vs. aniline). Yields correlate linearly with amine pKa (R² = 0.91), as stronger nucleophiles (pKa > 9) outperform weaker ones by 20–30% .

Q. What protocols ensure reproducibility in catalytic applications (e.g., MOF synthesis)?

- Answer: Pre-activate the sulfonyl chloride with a Lewis acid (e.g., ZnCl₂) to enhance electrophilicity before coordinating to metal nodes (e.g., Zr⁶ clusters). BET surface area analysis of MOFs shows a 15% increase in porosity when reaction times exceed 48 hours, as confirmed by N₂ adsorption isotherms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.